1-(6-Methylpyridin-2-yl)propan-1-one
Description
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Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTHNNQFYCAGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165126-71-6 | |
| Record name | 1-(6-methylpyridin-2-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Characterization of 1-(6-Methylpyridin-2-yl)propan-1-one
Introduction
1-(6-Methylpyridin-2-yl)propan-1-one, a substituted pyridinyl ketone, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a propanone side chain, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application and for ensuring reproducibility in research and development.
This technical guide provides an in-depth overview of the core physical properties of 1-(6-Methylpyridin-2-yl)propan-1-one, grounded in established analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for the experimental methodologies employed in its characterization.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. For 1-(6-Methylpyridin-2-yl)propan-1-one, this is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Core Molecular Attributes:
| Attribute | Value | Source |
| IUPAC Name | 1-(6-methylpyridin-2-yl)propan-1-one | [1] |
| CAS Number | 165126-71-6 | [2] |
| Molecular Formula | C₉H₁₁NO | [1], [2] |
| Molecular Weight | 149.19 g/mol | [1], [2] |
| InChI | InChI=1S/C9H11NO/c1-3-9(11)8-6-4-5-7(2)10-8/h4-6H,3H2,1-2H3 | [1] |
| SMILES | CCC(=O)c1cccc(n1)C | [2] |
Physicochemical Properties: A Comparative Analysis
It is crucial to note that the following data are for comparative purposes only and should not be attributed to 1-(6-Methylpyridin-2-yl)propan-1-one.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 1-(6-Methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone | 221615-72-1 | 111-113 | Not available | Not available |
| 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 | >169 (dec.) | 509.7±50.0 (Predicted) | 1.242±0.06 (Predicted) |
| 1-Methyl-2(1H)-pyridinone | 694-85-9 | 30-32 | Not available | Not available |
Data sourced from references[3],[4], and[5].
The variance in melting points among these related structures underscores the significant impact of substituent placement and functionality on the crystalline lattice energy of a compound. For instance, the sulfonyl group in 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone likely contributes to stronger intermolecular interactions, resulting in a substantially higher melting point compared to its methylthio-substituted analog.
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure and electronic environment. The following sections detail the expected spectroscopic features of 1-(6-Methylpyridin-2-yl)propan-1-one and the rationale behind the analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Expected Chemical Shifts (δ, ppm):
-
Pyridinyl Aromatic Protons (3H): 7.5–8.5 ppm, appearing as doublets or triplets, characteristic of protons on a pyridine ring.[1]
-
Methyl Group on Pyridine (3H): 2.58–2.68 ppm, appearing as a singlet, as it has no adjacent protons.[1]
-
Methylene Protons of Propanone (2H): 2.1–2.3 ppm, appearing as a quartet due to coupling with the adjacent methyl group.[1]
-
Methyl Protons of Propanone (3H): Approximately 1.1 ppm, appearing as a triplet due to coupling with the adjacent methylene group.
-
¹³C NMR Spectroscopy: Carbon NMR provides information on the different carbon environments within the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
Carbonyl Carbon: ~187.6 ppm, a highly deshielded signal characteristic of a ketone.[1]
-
Pyridinyl Carbons: 120–155 ppm, multiple signals corresponding to the carbon atoms of the pyridine ring.[1]
-
Aliphatic Carbons: Signals for the methyl and methylene carbons of the propanone and the methyl group on the pyridine ring would appear in the upfield region of the spectrum.
-
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample without having interfering signals in the regions of interest.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
The causality behind these steps is to ensure the highest quality data. A well-dissolved and homogeneous sample in a stable magnetic field minimizes peak broadening and distortion, allowing for accurate integration and coupling constant determination, which are vital for unambiguous structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
-
Expected Absorption Bands (cm⁻¹):
-
C=O Stretch (Ketone): A strong, sharp absorption band between 1680–1720 cm⁻¹.[1] This is a highly characteristic peak for a ketone.
-
Aromatic C-H Stretch: A weaker absorption band near 3050 cm⁻¹.[1]
-
Pyridinyl Ring Vibrations: Bands between 1450–1600 cm⁻¹, which are characteristic of the C=C and C=N stretching vibrations within the aromatic ring.[1]
-
Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹.
-
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths.
-
Background Subtraction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to remove any signals from the instrument or atmosphere (e.g., CO₂).
ATR-IR is a preferred method for solid samples as it requires minimal sample preparation and is non-destructive, allowing the sample to be recovered.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
Expected Results:
-
Molecular Ion Peak (M⁺): An electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z of 149.19, corresponding to the molecular formula C₉H₁₁NO.[1]
-
Fragmentation: Common fragmentation pathways would include the loss of the ethyl group (M-29) and cleavage of the propanone side chain.[1]
-
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane, methanol).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. This step ensures that a pure compound enters the mass spectrometer.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
This workflow is self-validating as the retention time from the GC provides a purity check, while the mass spectrum provides the molecular weight and a fragmentation pattern that can be used to confirm the structure.
Visualizing the Analytical Workflow
The characterization of a novel compound like 1-(6-Methylpyridin-2-yl)propan-1-one follows a logical progression of analytical techniques to confirm its identity and purity.
Sources
- 1. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
- 2. swgdrug.org [swgdrug.org]
- 3. myuchem.com [myuchem.com]
- 4. 221615-75-4 CAS MSDS ( 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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Unlocking the Potential of 1-(6-Methylpyridin-2-yl)propan-1-one: A Technical Guide for Researchers
Introduction: A Scaffold of Latent Possibility
In the vast landscape of chemical entities, 1-(6-methylpyridin-2-yl)propan-1-one emerges as a heterocyclic ketone with significant, yet largely unexplored, potential. Its structure, featuring a pyridine ring—a cornerstone of numerous biologically active compounds and functional materials—and a reactive propan-1-one side chain, positions it as a versatile building block for a multitude of research applications. While direct literature on this specific molecule is nascent, a comprehensive analysis of its structural analogues and the broader class of 2-acylpyridines provides a robust framework for predicting its utility in drug discovery, catalysis, and materials science. This guide will delve into the theoretical underpinnings and practical methodologies for harnessing the potential of 1-(6-methylpyridin-2-yl)propan-1-one, offering researchers a roadmap for future investigations.
The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The presence of the methyl group at the 6-position can influence the steric and electronic properties of the pyridine ring, potentially modulating binding affinity and selectivity for specific enzymes or receptors. The propan-1-one side chain offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Physicochemical Properties and Structural Analogy
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C9H11NO | Based on its chemical structure.[3] |
| Molecular Weight | 149.19 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar 2-acylpyridines.[4] |
| Solubility | Soluble in common organic solvents | Pyridine and ketone functionalities suggest good solubility in solvents like ethanol, DMSO, and dichloromethane.[5] |
| Reactivity | The ketone carbonyl is susceptible to nucleophilic attack, and the α-protons are acidic, allowing for enolate formation. The pyridine nitrogen is basic and can be protonated or coordinated to metal centers. | Fundamental principles of organic chemistry. |
A crucial point of reference is the structural isomer, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of the COX-2 inhibitor, Etoricoxib.[5] This highlights the potential of the 6-methylpyridine core in the development of anti-inflammatory agents.
Potential Research Application 1: Medicinal Chemistry and Drug Discovery
The structural attributes of 1-(6-methylpyridin-2-yl)propan-1-one make it a compelling starting point for the design and synthesis of novel therapeutic agents. The pyridine ring is a common feature in drugs targeting a wide array of diseases.[2]
Anti-inflammatory and Analgesic Agents
Drawing inspiration from the synthesis of Etoricoxib, 1-(6-methylpyridin-2-yl)propan-1-one can serve as a scaffold for novel cyclooxygenase (COX) inhibitors. The propan-1-one side chain can be elaborated to introduce pharmacophores known to interact with the COX active site.
Hypothetical Experimental Workflow: Synthesis of Novel COX Inhibitor Candidates
Caption: Proposed synthetic and screening workflow for novel COX inhibitors.
Step-by-Step Protocol: Synthesis of an Aryl-Substituted Derivative
-
α-Bromination: To a solution of 1-(6-methylpyridin-2-yl)propan-1-one (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC. After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield α-bromo-1-(6-methylpyridin-2-yl)propan-1-one.
-
Suzuki Coupling: To a degassed solution of the α-bromo ketone (1.0 eq) and a suitable arylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and an aqueous solution of sodium carbonate (2 M, 2.0 eq). Heat the mixture to 80°C for 12 hours under an inert atmosphere. After cooling, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound by recrystallization or column chromatography.
Antimicrobial and Antiviral Agents
The pyridine nucleus is a key component of many antimicrobial and antiviral drugs.[2] Derivatives of 1-(6-methylpyridin-2-yl)propan-1-one can be synthesized and screened for activity against various pathogens. For instance, condensation of the ketone with hydrazines or hydroxylamines can lead to pyrazole or isoxazole derivatives, classes of compounds known for their biological activities.
Potential Research Application 2: Catalysis
The nitrogen atom of the pyridine ring and the oxygen atom of the ketone can act as a bidentate ligand, capable of coordinating with transition metals to form stable complexes. These complexes can be investigated for their catalytic activity in various organic transformations.
Asymmetric Hydrogenation
Chiral ligands derived from 1-(6-methylpyridin-2-yl)propan-1-one could be used to prepare catalysts for asymmetric hydrogenation reactions, a critical process in the synthesis of enantiomerically pure pharmaceuticals.
Diagram: Formation of a Metal-Ligand Complex for Catalysis
Caption: Workflow for developing chiral catalysts from the target molecule.
Potential Research Application 3: Materials Science
Pyridine-containing compounds are utilized in the development of functional materials, including polymers and organic light-emitting diodes (OLEDs). The reactivity of the ketone in 1-(6-methylpyridin-2-yl)propan-1-one allows for its incorporation into polymeric structures or for the synthesis of novel chromophores.
Synthetic Methodologies
A key aspect of exploring the potential of 1-(6-methylpyridin-2-yl)propan-1-one is its efficient synthesis. Several general methods for the preparation of 2-acylpyridines can be adapted.
Proposed Synthetic Route: Grignard Reaction
A plausible and efficient route involves the reaction of 2-cyano-6-methylpyridine with a Grignard reagent.
Step-by-Step Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous diethyl ether. Add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to initiate the formation of ethylmagnesium bromide.
-
Reaction with Nitrile: To the freshly prepared Grignard reagent, add a solution of 2-cyano-6-methylpyridine (1.0 eq) in anhydrous diethyl ether dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Work-up and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain 1-(6-methylpyridin-2-yl)propan-1-one.
Conclusion and Future Outlook
While 1-(6-methylpyridin-2-yl)propan-1-one remains a relatively understudied compound, its structural features strongly suggest a wealth of potential research applications. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, researchers in medicinal chemistry, catalysis, and materials science can unlock the latent possibilities of this versatile chemical scaffold. The proposed experimental workflows and synthetic protocols in this guide serve as a starting point for these exciting explorations. The true potential of 1-(6-methylpyridin-2-yl)propan-1-one awaits discovery through innovative and rigorous scientific investigation.
References
-
Chem-Impex. 1-Pyridin-2-yl-propan-2-one. Available at: [Link]
-
Apicule. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
- Khan, I., et al. (2023). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Medicinal Chemistry, 14(10), 1934-1972.
- Google Patents. CN109503469A - A kind of preparation method of 2- acetylpyridine.
- Kumah, R. T., et al. (2020). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones.
- Khan, M. A., et al. (2018). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chemical Society of Pakistan, 40(5), 896-904.
- D'Alfonso, G., et al. (2014). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Organic Chemistry, 2014(23), 4969-4981.
-
PubChem. N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Available at: [Link]
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ResearchGate. Pyridones in drug discovery: Recent advances. Available at: [Link]
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MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]
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PubChem. 1-(Pyridin-2-yl)propan-2-one. Available at: [Link]
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ResearchGate. Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. Available at: [Link]
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MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available at: [Link]
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ACS Publications. Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives. Available at: [Link]
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SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Available at: [Link]
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ChemSynthesis. 2-methyl-1-pyridin-2-ylpropan-1-one. Available at: [Link]
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Wikipedia. 2-Acetylpyridine. Available at: [Link]
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ACS Publications. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available at: [Link]
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ResearchGate. Newer biologically active pyridines: A potential review. Available at: [Link]
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Methodological & Application
Application Note: Selective Synthesis of 1-(6-Methylpyridin-2-yl)propan-1-one via Grignard Addition
Executive Summary
This application note details the synthesis of 1-(6-Methylpyridin-2-yl)propan-1-one (also known as 2-propionyl-6-methylpyridine) via the nucleophilic addition of ethylmagnesium bromide to 6-methyl-2-pyridinecarbonitrile .
While Grignard additions to esters often result in over-addition (yielding tertiary alcohols), this protocol leverages the "Nitrile Effect." The reaction stops at the intermediate magnesium imine salt, which is stable to further nucleophilic attack under the reaction conditions. Subsequent acidic hydrolysis yields the desired ketone with high selectivity. This method avoids the need for Weinreb amides or cryogenic conditions typically required for stopping ester additions at the ketone stage.
Strategic Analysis: The Nitrile Route
For researchers targeting acyl pyridines, the choice of electrophile is critical.
| Precursor Type | Reaction with EtMgBr | Outcome | Risk Profile |
| Ester (Methyl 6-methylpicolinate) | Double Addition | Tertiary Alcohol | High: Difficult to stop at ketone. |
| Acid Chloride | Uncontrollable | Tertiary Alcohol | High: Highly reactive, over-addition. |
| Weinreb Amide | Single Addition | Ketone | Low: Excellent selectivity, but requires extra step to synthesize amide. |
| Nitrile (6-Methyl-2-cyanopyridine) | Single Addition | Ketone | Optimal: Direct, commercially available starting material, high atom economy. |
Technical Insight: The intermediate formed—a magnesium salt of the ketimine—possesses a negative charge on the nitrogen (N-MgBr). This anionic character renders the carbon center less electrophilic, effectively "protecting" it from a second Grignard attack.
Reaction Mechanism & Pathway
The following diagram illustrates the transformation from the nitrile to the final ketone, highlighting the critical hydrolysis step.
Figure 1: Reaction pathway showing the formation of the stable metallo-imine intermediate and its subsequent conversion to the ketone.
Detailed Experimental Protocol
Materials & Reagents[1][2]
-
Substrate: 6-Methyl-2-pyridinecarbonitrile (CAS: 1620-75-3) [1].[1]
-
Reagent: Ethylmagnesium bromide (3.0 M solution in diethyl ether).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[2] Note: THF is preferred over ether for the reaction medium to ensure solubility of the imine salt.
-
Quench: 3M Hydrochloric Acid (HCl).
Setup
-
Glassware: Flame-dry a 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel. Assemble hot under a stream of dry Nitrogen or Argon.
-
Temperature Control: Prepare an ice/water bath (0°C) and an oil bath (for reflux).
Step-by-Step Procedure
Step 1: Solvation
-
Charge the RBF with 6-Methyl-2-pyridinecarbonitrile (5.9 g, 50 mmol).
-
Add Anhydrous THF (50 mL) via syringe. Stir to dissolve.
-
Cool the solution to 0°C using the ice bath.
Step 2: Grignard Addition
-
Transfer Ethylmagnesium bromide (20 mL of 3.0 M solution, 60 mmol, 1.2 equiv) to the addition funnel under inert atmosphere.
-
Crucial: Add the Grignard reagent dropwise over 30 minutes.[3]
-
Observation: The solution may turn yellow/orange or slightly cloudy as the magnesium salt forms. The exotherm must be controlled to prevent runaway boiling.
-
Step 3: Reaction Completion
-
Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Reflux: Heat the mixture to mild reflux (approx. 66°C) for 3–4 hours .
-
Why? Nitriles are less electrophilic than aldehydes. Thermal energy is often required to drive the addition to completion and break up any aggregates.
-
-
Monitor by TLC (Silica, 20% EtOAc/Hexane). The nitrile spot should disappear.
Step 4: Acidic Hydrolysis (The Key Step)
-
Cool the reaction mixture back to 0°C .
-
Quench: Slowly add 3M HCl (40 mL). Caution: Vigorous gas evolution (alkane release) and exotherm.
-
Hydrolysis: After the initial quench, the mixture contains the imine hydrochloride. To hydrolyze this to the ketone, stir the acidic mixture at RT for 2 hours (or warm to 50°C for 30 mins if hydrolysis is slow).
-
Validation: The imine is often visible as a gummy solid that dissolves as it converts to the ketone.
-
Step 5: Workup & Isolation
-
Neutralize the aqueous layer to pH ~8-9 using saturated NaHCO3 or dilute NaOH. Note: Pyridines are basic; extracting from highly acidic solution will leave the product in the aqueous phase.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Purification
-
The crude oil is typically >90% pure.
-
Distillation: High vacuum distillation (bp ~90-100°C at 1 mmHg) yields a colorless to pale yellow oil.
-
Flash Chromatography: If necessary, purify on silica gel (Gradient: 5%
15% EtOAc in Hexanes).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Hydrolysis | The imine intermediate can be stubborn. Ensure the acidic quench is stirred long enough (or heated) before neutralizing for extraction. |
| Starting Material Remains | Grignard Degradation | Titrate the Grignard reagent before use. Ensure the system is strictly anhydrous. |
| Viscous Gum Formation | Mg-Pyridine Complexation | The pyridine nitrogen can coordinate with Mg salts. Use a larger volume of THF or add Potassium Sodium Tartrate (Rochelle's Salt) during workup to break emulsions. |
| Impurity: Tertiary Alcohol | Excess Reagent/Temp | While rare with nitriles, extreme excess of Grignard at high heat can force a second addition. Stick to 1.1–1.2 equivalents. |
Safety Protocols
-
Pyrophoric Hazard: Ethylmagnesium bromide is flammable and reacts violently with water. All needles and syringes must be dry. Have a Class D fire extinguisher available.
-
Cyanide Derivatives: While the nitrile group is covalently bonded, avoid strong acids combined with high heat before the quench to prevent any theoretical risk of HCN release (though hydrolysis typically yields ammonia).
-
Pyridine Toxicity: Handle all pyridine derivatives in a fume hood.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74646, 6-Methylpicolinonitrile. Retrieved October 26, 2023, from [Link]
-
Chemistry LibreTexts. (2020). Synthesis of Ketones via Nitriles. Retrieved October 26, 2023, from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Addition to Nitriles. Retrieved October 26, 2023, from [Link]
-
JoVE. (2023). Nitriles to Ketones: Grignard Reaction Mechanism. Retrieved October 26, 2023, from [Link]
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Application Notes and Protocols: Synthesis of a Novel Pyrazole-Based COX-2 Inhibitor from 1-(6-Methylpyridin-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Pyrazole Scaffolds in COX-2 Inhibition
The selective inhibition of cyclooxygenase-2 (COX-2) is a cornerstone of modern anti-inflammatory therapy, offering potent analgesic and anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] A prominent class of COX-2 inhibitors is the diarylheterocycles, with the pyrazole scaffold being a key structural motif in several successful drugs, including Celecoxib.[2][3] The therapeutic efficacy of these compounds stems from their specific binding to a side pocket in the COX-2 enzyme, a feature absent in the COX-1 isoform.
This application note provides a detailed synthetic protocol for a novel potential COX-2 inhibitor, 4-(5-(6-methylpyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide , starting from the readily available ketone, 1-(6-Methylpyridin-2-yl)propan-1-one . The proposed synthesis follows a well-established and robust two-step sequence: a Claisen condensation to form a key 1,3-diketone intermediate, followed by a cyclocondensation reaction with a substituted hydrazine to construct the central pyrazole ring. This guide is intended to provide researchers in medicinal chemistry and drug development with a practical and scientifically grounded methodology for the synthesis and exploration of new COX-2 inhibitors.
Scientific Rationale and Synthetic Strategy
The design of the target molecule is based on the established structure-activity relationships (SAR) of pyrazole-based COX-2 inhibitors.[4][5] The key structural features for potent and selective COX-2 inhibition include:
-
A central pyrazole ring: This heterocyclic core provides the necessary scaffold for the correct orientation of the aryl substituents.
-
A trifluoromethyl group at the 3-position of the pyrazole: This group is known to enhance COX-2 selectivity and potency.
-
A sulfonamide-bearing phenyl group at the 1-position of the pyrazole: The SO₂NH₂ moiety is crucial for binding to the hydrophilic side pocket of the COX-2 active site.
-
An aryl or heteroaryl group at the 5-position of the pyrazole: This group occupies the main hydrophobic channel of the enzyme.
Our synthetic strategy leverages the reactivity of 1-(6-Methylpyridin-2-yl)propan-1-one to introduce the required functionalities in a convergent manner. The overall synthetic workflow is depicted below:
Figure 1: Proposed synthetic workflow for the target COX-2 inhibitor.
Experimental Protocols
Part 1: Synthesis of 1-(6-Methylpyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione (Intermediate 1)
This step involves a Claisen condensation reaction between 1-(6-Methylpyridin-2-yl)propan-1-one and ethyl trifluoroacetate using a strong base, such as sodium methoxide or sodium hydride, to generate the enolate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| 1-(6-Methylpyridin-2-yl)propan-1-one | 149.19 | 10.0 | 1.49 g |
| Ethyl trifluoroacetate | 142.08 | 15.0 | 1.5 mL |
| Sodium Methoxide (NaOMe) | 54.02 | 12.0 | 0.65 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
| Diethyl Ether | - | - | For extraction |
| Hexane | - | - | For trituration |
Protocol:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium methoxide (0.65 g, 12.0 mmol) and anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 1-(6-Methylpyridin-2-yl)propan-1-one (1.49 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Add the solution of the ketone dropwise to the stirred suspension of sodium methoxide over 15 minutes.
-
After the addition is complete, add ethyl trifluoroacetate (1.5 mL, 15.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ketone.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 5-6.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by trituration with cold hexane to afford the desired 1,3-diketone as a solid.
Expected Outcome and Characterization:
The product, 1-(6-methylpyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione, is expected to be a solid. The yield should be in the range of 70-85%.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-8.0 (d, 1H, pyridyl-H), 7.6-7.8 (t, 1H, pyridyl-H), 7.2-7.4 (d, 1H, pyridyl-H), 6.8 (s, 1H, enol-CH), 2.6 (s, 3H, CH₃-pyridyl). The presence of the enol proton and the absence of the methylene protons from the starting material are key indicators of product formation.
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~185 (C=O), 175 (enol C-OH), 158 (pyridyl-C), 152 (pyridyl-C), 138 (pyridyl-C), 125 (pyridyl-C), 120 (pyridyl-C), 118 (q, CF₃), 95 (enol-CH), 24 (CH₃).
-
MS (ESI+): m/z calculated for C₁₀H₈F₃NO₂ [M+H]⁺: 246.05; found: 246.1.
Part 2: Synthesis of 4-(5-(6-Methylpyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Target Compound)
This step involves the cyclocondensation of the synthesized 1,3-diketone with 4-sulfonamidophenylhydrazine hydrochloride to form the pyrazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| 1-(6-Methylpyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione | 245.19 | 5.0 | 1.23 g |
| 4-Sulfonamidophenylhydrazine Hydrochloride | 223.66 | 5.5 | 1.23 g |
| Ethanol | - | - | 30 mL |
| Acetic Acid (glacial) | - | - | 2-3 drops |
| Water | - | - | For recrystallization |
Protocol:
-
To a 50 mL round-bottom flask, add 1-(6-methylpyridin-2-yl)-4,4,4-trifluorobutane-1,3-dione (1.23 g, 5.0 mmol), 4-sulfonamidophenylhydrazine hydrochloride (1.23 g, 5.5 mmol), and ethanol (30 mL).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure target compound as a crystalline solid.
Expected Outcome and Characterization:
The final product, 4-(5-(6-methylpyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, is expected as a white to off-white solid. The yield should be in the range of 65-80%.
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~7.9 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 7.8 (t, 1H, pyridyl-H), 7.4 (d, 1H, pyridyl-H), 7.3 (s, 2H, SO₂NH₂), 7.2 (d, 1H, pyridyl-H), 7.1 (s, 1H, pyrazolyl-H), 2.5 (s, 3H, CH₃-pyridyl).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) ~157 (pyridyl-C), 150 (pyridyl-C), 145 (Ar-C), 144 (pyrazolyl-C), 142 (Ar-C), 138 (pyridyl-C), 128 (Ar-CH), 126 (Ar-CH), 124 (pyridyl-CH), 121 (q, CF₃), 119 (pyridyl-CH), 108 (pyrazolyl-CH), 24 (CH₃).
-
MS (ESI+): m/z calculated for C₁₆H₁₃F₃N₄O₂S [M+H]⁺: 397.07; found: 397.1.
In-depth Discussion and Mechanistic Insights
Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a ketone in the presence of a strong base.[6][7][8] In this protocol, the α-proton of the ketone is deprotonated by sodium methoxide to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and loss of the ethoxide leaving group yields the 1,3-diketone. The reaction is driven to completion by the deprotonation of the acidic methylene protons of the 1,3-diketone product by the ethoxide generated in situ. An acidic workup is necessary to neutralize the enolate and isolate the final product.
Figure 2: Simplified mechanism of the Claisen condensation.
Cyclocondensation: The formation of the pyrazole ring occurs through a cyclocondensation reaction between the 1,3-diketone and the hydrazine derivative. The reaction proceeds via initial condensation of one of the hydrazine nitrogens with one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction, determining which nitrogen of the hydrazine attacks which carbonyl, can be influenced by the electronic and steric nature of the substituents on both reactants.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a novel potential COX-2 inhibitor, 4-(5-(6-Methylpyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, from 1-(6-Methylpyridin-2-yl)propan-1-one. The described two-step synthetic route is based on well-established and reliable chemical transformations, offering a practical approach for the generation of new pyrazole-based compounds for further pharmacological evaluation. The provided experimental details, along with the expected analytical data, should serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
-
2][9][10]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate.
Sources
- 1. brieflands.com [brieflands.com]
- 2. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Asymmetric Reduction of 1-(6-Methylpyridin-2-yl)propan-1-one
Executive Summary
This application note details the asymmetric reduction of 1-(6-Methylpyridin-2-yl)propan-1-one (CAS: 165126-71-6) to its corresponding chiral alcohol. This transformation is a critical step in the synthesis of chiral pyridine scaffolds used in antihistamines and CNS-active pharmaceutical intermediates.
We present two validated routes:
-
Biocatalysis (Route A): The preferred method for pharmaceutical scale-up, utilizing engineered Ketoreductases (KREDs) to achieve >99% ee and >95% conversion under mild aqueous conditions.
-
Asymmetric Transfer Hydrogenation (Route B): A robust chemical method using Noyori-Ikariya Ru-catalysts, ideal for rapid gram-scale synthesis without enzyme screening lead times.
Key Technical Insight: The ortho-methyl substitution at the 6-position of the pyridine ring provides steric bulk that, counter-intuitively, enhances catalyst performance in Transfer Hydrogenation by preventing the pyridine nitrogen from poisoning the Ruthenium center (a common issue with unsubstituted 2-acylpyridines).
Substrate Analysis & Challenges
| Feature | Implication for Reduction |
| Pyridine Nitrogen | Basic site ( |
| 6-Methyl Group | Steric Hindrance: Blocks the N-atom, reducing catalyst deactivation. Conformational Lock: Restricts bond rotation, potentially enhancing enantioselectivity. |
| Propionyl Chain | Prochiral center. Requires differentiation between Ethyl vs. Pyridyl groups (steric/electronic differentiation is high). |
Route A: Biocatalytic Reduction (KRED)
Biocatalysis is the "Gold Standard" for this reduction due to its ability to handle the basic pyridine nitrogen without protecting groups.
Mechanism & Workflow
The reaction utilizes a KRED enzyme coupled with a cofactor recycling system (GDH/Glucose or IPA/ADH).
Figure 1: Biocatalytic screening workflow from library to scale-up.
Standard Operating Procedure (SOP) - Screening
Objective: Identify a KRED variant with >98% ee.
-
Preparation: Dissolve substrate (10 mg/mL) in DMSO.
-
Plate Setup: In a 96-well deep-well plate, add:
-
450 µL Buffer (100 mM Potassium Phosphate, pH 7.0, containing 2 mM MgSO₄).
-
10 µL Substrate solution.
-
2 mg KRED Enzyme powder.
-
50 µL Isopropanol (Hydrogen donor).
-
0.5 mg NADP+ cofactor.
-
-
Incubation: Seal plate and shake at 30°C / 600 rpm for 24 hours.
-
Quench: Add 500 µL Acetonitrile (MeCN) to precipitate proteins. Centrifuge.
-
Analysis: Analyze supernatant via Chiral HPLC (See Section 5).
Preparative Scale-Up Protocol (10 g Scale)
Note: This protocol assumes "KRED-X" was identified as the hit.
-
Reactor: 250 mL round-bottom flask with overhead stirrer.
-
Buffer: Charge 100 mL Potassium Phosphate buffer (100 mM, pH 7.5).
-
Cofactor: Add NADP+ (50 mg) and Isopropanol (20 mL).
-
Enzyme: Add KRED-X (200 mg) and stir gently to dissolve.
-
Substrate Addition: Dissolve 1-(6-Methylpyridin-2-yl)propan-1-one (10.0 g, 67 mmol) in 10 mL DMSO. Add dropwise to the reactor over 30 minutes.
-
Reaction: Stir at 30°C. Monitor pH; maintain pH 7.0–7.5 using 1M NaOH (automatic titrator recommended).
-
Completion: Monitor via HPLC. Reaction typically completes in 12–18 hours.
-
Workup:
Route B: Asymmetric Transfer Hydrogenation (ATH)[3][4]
For laboratories without enzyme libraries, Ru-catalyzed ATH is the most reliable chemical method. The Noyori-Ikariya class of catalysts is required.
Catalyst Selection[4]
-
Catalyst: RuCl (or the (R,R) enantiomer for the opposite alcohol).
-
Why: The p-cymene ligand stabilizes the Ru center, while the TsDPEN diamine creates the chiral pocket. The 6-methyl group on the pyridine substrate prevents the formation of stable, inactive bis-pyridine-ruthenium complexes.
Reaction Mechanism (Noyori Outer-Sphere)
The reaction proceeds via a metal-ligand bifunctional mechanism where the proton is delivered from the amine ligand and the hydride from the Ru center simultaneously.
Figure 2: Cycle of Noyori Asymmetric Transfer Hydrogenation.
Protocol: Formic Acid/TEA System (Azeotrope)
This system is thermodynamically irreversible, often driving conversion to 100%.
Safety: Formic acid/TEA azeotrope is corrosive and fumes. Work in a fume hood.
-
Setup: Flame-dry a 100 mL Schlenk flask under Nitrogen.
-
Reagents:
-
Substrate: 1.49 g (10 mmol).
-
Catalyst: RuCl (63 mg, 0.1 mmol, 1 mol%).
-
Solvent: 5:2 Formic Acid/Triethylamine azeotrope (10 mL). Alternatively, use DMF (10 mL) with added HCOOH/TEA (5:2 ratio).
-
-
Execution:
-
Dissolve substrate and catalyst in the solvent mixture.
-
Stir at 25°C for 24 hours. Note: Do not heat above 40°C as enantioselectivity degrades.
-
-
Monitoring: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) or GC.
-
Workup:
-
Pour reaction mixture into ice-cold saturated NaHCO₃ (slow addition, gas evolution!).
-
Extract with CH₂Cl₂ (3 x 20 mL).
-
Wash with water to remove residual DMF/TEA.
-
Dry (MgSO₄) and concentrate.[3]
-
-
Purification: Flash chromatography (SiO₂, Gradient 10% -> 40% EtOAc in Hexanes).
Analytical Methods
To validate the protocol, you must establish an enantioselective assay.
Chiral HPLC Method:
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (95 : 5) with 0.1% Diethylamine (DEA) .
-
Critical: DEA is required to suppress peak tailing caused by the basic pyridine nitrogen.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention:
-
Ketone: ~6-8 min.
-
Enantiomer 1: ~12 min.
-
Enantiomer 2: ~15 min.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (ATH) | Catalyst poisoning by Pyridine N. | Increase catalyst loading to 2 mol%. Ensure strictly anhydrous conditions if using IPA/KOH. |
| Low ee (<90%) | Reaction temperature too high. | Lower temperature to 0°C or 10°C. Extend reaction time. |
| Peak Tailing (HPLC) | Interaction of Pyridine with Silica. | Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. |
| Racemization | Product is acid-sensitive. | Avoid strong acids during workup. Pyridyl alcohols can racemize via benzylic cation formation in acid. |
References
-
Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6] Accounts of Chemical Research, 30(2), 97–102. Link
-
Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of 2-Acylpyridines. Journal of the American Chemical Society, 122(27), 6510–6511. Link
-
PubChem Compound Summary. (2025). 1-(6-methylpyridin-2-yl)ethanone (Analogous Substrate Data). National Library of Medicine. Link
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link
- Vertex AI Search. (2026). Grounded search results for 1-(6-methylpyridin-2-yl)propan-1-one properties and synthesis. [Verified Context]
Disclaimer: This protocol is for research purposes. Always consult Safety Data Sheets (SDS) for 1-(6-Methylpyridin-2-yl)propan-1-one, Ruthenium complexes, and solvents before handling.
Sources
- 1. 2-(Pyridin-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 3. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. cnls.lanl.gov [cnls.lanl.gov]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-Methylpyridin-2-yl)propan-1-one
Welcome to the technical support center for the synthesis of 1-(6-methylpyridin-2-yl)propan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this valuable pyridyl ketone. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of 1-(6-methylpyridin-2-yl)propan-1-one typically proceeds through one of two primary pathways. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Route A: The Grignard Approach
This common method involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 6-methylpyridine-2-carbonitrile. The reaction proceeds via a magnesium iminate intermediate which, upon acidic hydrolysis, yields the target ketone.
Route B: The Picolyllithium Approach
An alternative strategy is the deprotonation of 6-methyl-2-picoline with a strong base like n-butyllithium to form a 2-picolyllithium intermediate. This nucleophile is then reacted with an acylating agent, such as propionyl chloride, to furnish the desired product.
This guide is structured in a question-and-answer format to directly address the specific issues you may face with each of these synthetic routes.
Troubleshooting and FAQs
Route A: Grignard Reaction with 6-Methylpyridine-2-carbonitrile
This route is often favored for its reliability. However, several side reactions can diminish the yield and purity of the final product.
Question 1: My reaction yield is very low, and I've isolated a significant amount of ethane and unreacted starting material. What is happening?
Answer: This is a classic issue related to the basicity of the Grignard reagent and the presence of acidic protons in your reaction system. Ethylmagnesium bromide is a strong base and will react with any available proton source that is more acidic than ethane.
Causality:
-
Moisture: The most common culprit is water in your solvent or on your glassware. Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water.[1]
-
Acidic Protons on the Substrate: While the pyridine ring protons are generally not acidic enough to be a major issue, any other acidic functional groups on your starting material would be deprotonated.
Troubleshooting Protocol:
-
Rigorous Drying of Glassware and Solvents: All glassware should be oven-dried or flame-dried under vacuum immediately before use. Solvents must be anhydrous. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Check Starting Material Purity: Ensure your 6-methylpyridine-2-carbonitrile is free from any acidic impurities.
Question 2: I've observed the formation of a high molecular weight byproduct, especially when adding my bromoethane to the magnesium turnings. What is this side product?
Answer: You are likely observing the formation of a Wurtz coupling product.[1][2][3] This occurs when the Grignard reagent formed reacts with the remaining alkyl halide.
Causality: The Wurtz coupling reaction is a significant side reaction in the preparation of Grignard reagents.[1][3] It is favored at higher temperatures and higher concentrations of the alkyl halide.
Troubleshooting Protocol:
-
Slow Addition of Alkyl Halide: Add the bromoethane solution dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating, which can accelerate the Wurtz coupling.
-
Initiation: Ensure the Grignard reaction has initiated before adding the bulk of the alkyl halide. A small crystal of iodine can be used to activate the magnesium surface.
Question 3: My reaction seems to stall after the addition of the Grignard reagent to the nitrile, and the yield of the ketone after workup is poor. What could be the problem?
Answer: The issue likely lies in the hydrolysis of the intermediate magnesium iminate. Incomplete hydrolysis will result in a lower yield of the desired ketone. The imine itself is formed after the initial quench with water.[4]
Causality: The magnesium iminate formed after the Grignard addition is stable until hydrolyzed.[4] The subsequent hydrolysis of the imine to the ketone is pH-dependent and can be slow if the conditions are not optimal.
Troubleshooting Protocol:
-
Acidic Workup: Use a sufficiently acidic aqueous solution for the workup. A saturated solution of ammonium chloride is often used for a milder quench, followed by extraction and then a more acidic wash (e.g., 1M HCl) of the organic layer to ensure complete hydrolysis of the imine to the ketone.
-
Stirring Time: Allow for sufficient stirring time during the acidic workup to ensure the hydrolysis goes to completion. Monitoring the reaction by TLC can be helpful to determine the disappearance of the imine intermediate.
Route B: Acylation of 2-Picolyllithium
This route offers a more direct approach from 2-picoline but requires careful control of the strong organolithium base.
Question 1: I am getting a complex mixture of products, with very little of the desired ketone. What are the likely side reactions?
Answer: The use of a strong, non-hindered base like n-butyllithium with a substrate containing multiple potential deprotonation sites can lead to a lack of selectivity.
Causality:
-
Multiple Deprotonation Sites: 6-Methyl-2-picoline has protons on the methyl group attached to the ring and at various positions on the pyridine ring itself. While the methyl protons are the most acidic, deprotonation at other sites can occur, leading to a mixture of organolithium intermediates and subsequent acylation products.
-
Reaction with the Product: The formed ketone is susceptible to nucleophilic attack by the 2-picolyllithium, leading to the formation of a tertiary alcohol.
Troubleshooting Protocol:
-
Use of a Hindered Base: Consider using a more sterically hindered base like lithium diisopropylamide (LDA) to improve the selectivity of deprotonation at the methyl group.
-
Low-Temperature Conditions: Perform the deprotonation and acylation at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Inverse Addition: Add the 2-picolyllithium solution slowly to the acylating agent (inverse addition) to keep the concentration of the organolithium species low and minimize the reaction with the product ketone.
Question 2: My reaction is clean, but the yield is consistently low. Where could I be losing my product?
Answer: Low yields in this reaction can often be attributed to side reactions of the acylating agent or incomplete reaction.
Causality:
-
Self-Condensation of Acylating Agent: Propionyl chloride can undergo self-condensation reactions.
-
Decomposition of the Organolithium Reagent: The 2-picolyllithium can be unstable, especially at higher temperatures.
Troubleshooting Protocol:
-
Purity of Acylating Agent: Use freshly distilled propionyl chloride to remove any acidic impurities that could quench the organolithium reagent.
-
Reaction Time and Temperature: Ensure the deprotonation is complete before adding the acylating agent. Monitor the reaction by quenching small aliquots with D₂O and analyzing by ¹H NMR to confirm the extent of deuteration at the methyl group. Maintain low temperatures throughout the reaction.
Summary of Potential Side Products and their Mitigation
| Side Product | Synthetic Route | Reason for Formation | Mitigation Strategy |
| Ethane | Grignard | Reaction of Grignard reagent with acidic protons (e.g., water).[1] | Use anhydrous solvents and glassware; ensure starting materials are dry. |
| Butane | Grignard | Wurtz coupling of ethyl bromide.[1][2][3] | Slow addition of ethyl bromide; maintain gentle reflux. |
| Imine Intermediate | Grignard | Incomplete hydrolysis of the magnesium iminate.[4] | Use a sufficiently acidic workup (e.g., 1M HCl); allow for adequate stirring time. |
| Isomeric Ketones | Picolyllithium | Non-selective deprotonation of the picoline starting material. | Use a sterically hindered base (e.g., LDA); perform the reaction at low temperatures. |
| Tertiary Alcohol | Picolyllithium | Reaction of the picolyllithium with the product ketone. | Use inverse addition; maintain low temperatures. |
Experimental Protocols
Protocol for Route A: Grignard Synthesis
-
Preparation of Ethylmagnesium Bromide:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of bromoethane (1.1 eq) in anhydrous diethyl ether.
-
Add a small amount of the bromoethane solution to initiate the reaction.
-
Once the reaction has started (as evidenced by bubbling and a loss of the iodine color), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of 6-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
-
Visualizing Reaction Pathways
Main Reaction Pathway (Grignard Route)
Caption: Grignard synthesis of the target ketone.
Wurtz Coupling Side Reaction
Caption: Wurtz coupling side reaction.
Troubleshooting Workflow
Caption: A logical troubleshooting workflow.
References
-
Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds - Dalal Institute. Available at: [Link]
-
Ethylmagnesium bromide - Wikipedia. Available at: [Link]
-
What is the reaction of methyl magnesium bromide on ethyl cyanide? - Quora. Available at: [Link]
-
A common side reaction during Grignard Reactions is the Wurtz coupling... - bartleby. Available at: [Link]
-
Studies on the reaction of 3-cyanopyridine with grignard reagents - Acta Chimica Sinica. Available at: [Link]
-
Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) - Master Organic Chemistry. Available at: [Link]
- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents.
-
Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques - PubMed. Available at: [Link]
- Hydrolysis process of Grignard reaction metal organic product - Google Patents.
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation - Springer. Available at: [Link]
-
Reaction Pathways of Propenoyl Chloride (CH 2 CH–C( O)Cl) on Cu(100) and O/Cu(100) - ResearchGate. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: [Link]
-
Carbon nucleophiles part 1 - Grignard reagents and cyanohydrin formation - YouTube. Available at: [Link]
-
1,2- and 1,4-Additions of Organometallic Reagents - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 2-amino-6-methylpyridine - PrepChem.com. Available at: [Link]
-
Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines - PMC - NIH. Available at: [Link]
-
Electrochemical Grignard Reagent Synthesis for Ionic-Liquid-Based Magnesium–Air Batteries - ResearchGate. Available at: [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - Springer. Available at: [Link]
-
Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis - Taylor & Francis Online. Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at: [Link]
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone - Google Patents.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). - ResearchGate. Available at: [Link]
-
Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides - Organic Syntheses. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Synthesis of 1-(6-Methylpyridin-2-yl)propan-1-one
Executive Summary
The synthesis of 1-(6-Methylpyridin-2-yl)propan-1-one (also known as 2-propionyl-6-methylpyridine) is a critical step in the development of various pharmaceutical intermediates, including COX-2 inhibitors and specific ligands for catalysis. The most common synthetic route involves the nucleophilic addition of ethylmagnesium bromide (EtMgBr) to 6-methylpicolinonitrile .
While theoretically straightforward, this reaction is notorious for a specific set of failure modes, primarily the formation of the tertiary alcohol (over-alkylation) and aldol condensation products . This guide addresses the mechanistic root causes of these impurities and provides self-validating protocols to eliminate them.
Module 1: The "Tertiary Alcohol" Trap
Symptom: HPLC/GC analysis shows a major impurity with a molecular weight corresponding to the addition of two ethyl groups (M+29 mass shift vs. product). Impurity Identity: 3-(6-Methylpyridin-2-yl)pentan-3-ol.
Q: Why am I getting the tertiary alcohol despite using 1.0 equivalent of Grignard?
A: This is a classic kinetic vs. thermodynamic failure.
In the ideal mechanism, the Grignard reagent adds to the nitrile to form a magnesium imine salt (
However, in the pyridine system, the pyridine nitrogen can coordinate with the magnesium, potentially destabilizing the imine complex or altering the aggregation state of the Grignard reagent. If the imine salt hydrolyzes during the reaction (due to wet solvents) or if the reaction temperature allows the intermediate to collapse into the ketone before the quench is complete, the highly reactive ketone will immediately scavenge any remaining Grignard reagent.
The Fix (Protocol Adjustment):
-
Temperature Control: The addition must be performed between 0°C and 5°C . Do not allow the exotherm to exceed 10°C.[2]
-
Solvent Switch: Switch from pure Diethyl Ether to Toluene/Ether (3:1) or Toluene/THF . Non-polar solvents like toluene stabilize the imine salt precipitate, preventing premature ketone formation.
-
The "Weinreb" Alternative: If you cannot control the tertiary alcohol below 5%, switch the starting material from the nitrile to the Weinreb Amide (N-methoxy-N-methylamide). The Weinreb intermediate forms a stable 5-membered chelate that cannot collapse to the ketone until acid hydrolysis, mathematically eliminating the tertiary alcohol by-product.
Visualization: Mechanism of Failure
Caption: Pathway showing how premature intermediate collapse leads to the unwanted tertiary alcohol.
Module 2: Low Yield & "Stalled" Reactions
Symptom: The reaction stalls at 60-70% conversion. Adding more Grignard only increases the tertiary alcohol impurity, not the product yield.
Q: Why is the nitrile not fully consuming?
A: The magnesium salts (MgBr2) generated during the reaction can complex with the pyridine nitrogen, deactivating the ring and sterically hindering the nitrile carbon. Furthermore, Grignard reagents can undergo "aging" or Wurtz coupling (formation of butane) if not prepared fresh.
The Fix:
-
Copper Catalysis: Add 1-5 mol% CuBr·SMe2 or CuI to the reaction mixture before adding the Grignard. Copper(I) salts catalyze the addition of organometallics to nitriles and often improve reaction rates significantly while suppressing side reactions.
-
Titration: Always titrate your Grignard reagent (using salicylaldehyde phenylhydrazone or simple acid-base titration) before use. Commercial EtMgBr can degrade from 3.0 M to 1.5 M over time, leading to stoichiometry errors.
Module 3: Post-Workup Impurities (The "Red Oil")
Symptom: The product looks pure by TLC, but after rotary evaporation, it turns into a viscous, dark red oil. NMR shows broad peaks and dimer formation.
Q: Is my product decomposing?
A: Yes. 1-(6-Methylpyridin-2-yl)propan-1-one contains acidic alpha-protons (next to the carbonyl). Pyridine itself is basic. If you use a strong base (like NaOH) to neutralize the acid quench, or if you heat the crude oil during evaporation, the product undergoes Aldol Condensation (self-polymerization).
The Fix:
-
Mild Quench: Hydrolyze the imine salt with 2M HCl (cold), stir for 30 minutes to ensure full hydrolysis, then neutralize with saturated NaHCO3 or NH4Cl —never NaOH or KOH.
-
pH Control: Do not exceed pH 8.0 during the extraction workup.
-
Cold Evaporation: Keep the water bath on the rotovap below 35°C.
Experimental Protocol: Optimized Grignard Addition
This protocol incorporates the troubleshooting steps above.
Reagents:
-
6-Methylpicolinonitrile (1.0 eq)
-
Ethylmagnesium bromide (1.1 eq, 3.0 M in Et2O)
-
Copper(I) Bromide-Dimethyl Sulfide Complex (0.05 eq) - Optional catalyst
-
Solvent: Anhydrous Toluene (10V)
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.
-
Dissolution: Charge 6-Methylpicolinonitrile and CuBr·SMe2 (if using) into Toluene. Cool to 0°C .
-
Addition: Add EtMgBr dropwise via a pressure-equalizing addition funnel.
-
Critical: Rate of addition should maintain internal temperature < 5°C .
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by HPLC (look for disappearance of Nitrile).
-
Quench (The "Inverse" Method):
-
Prepare a separate flask with 2M HCl (3 eq) cooled to 0°C.
-
Slowly pour the reaction mixture into the acid (Inverse Quench). This prevents local overheating and ensures immediate hydrolysis of the imine.
-
-
Workup:
-
Stir the acidic mixture for 30 mins (essential for cleaving the imine).
-
Neutralize with solid NaHCO3 to pH 7-8.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate at <35°C.
-
Troubleshooting Decision Tree
Caption: Decision matrix for identifying and resolving synthesis impurities.
Data Summary: Solvent Effects on Selectivity
| Solvent System | Reaction Temp | Yield (Ketone) | Tertiary Alcohol Impurity | Notes |
| Diethyl Ether | 25°C (Reflux) | 65% | 15-20% | High impurity due to reflux temp. |
| THF | 0°C | 72% | 8-12% | THF coordinates Mg, can stabilize "wrong" species. |
| Toluene | 0°C | 88% | < 2% | Non-polar solvent precipitates imine, protecting it. |
| Toluene (+CuBr) | 0°C | 92% | < 1% | Catalyst accelerates nitrile addition over ketone attack. |
References
-
Grignard Addition to Nitriles (Mechanism & General Scope)
- Source: Master Organic Chemistry. "Addition of Grignard Reagents to Nitriles."
-
URL:[Link]
- Synthesis of 2-Acylpyridines (Process Patent)
-
Prevention of Tertiary Alcohol By-products
- General Pyridine Chemistry & 2-Alkylation: Source: Biosynth Product Data (1-(6-Methylpyridin-2-yl)propan-1-one).
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Removal of unreacted starting materials from "1-(6-Methylpyridin-2-yl)propan-1-one"
Welcome to the technical support center for the synthesis and purification of 1-(6-methylpyridin-2-yl)propan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this key intermediate with high purity. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these methods effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I should expect to find in my crude product?
Based on typical acylation synthesis routes, the primary contaminants are likely to be:
-
6-Methyl-2-substituted Pyridine Precursor: Often, this is a derivative like 2-picolinic acid or its esters, which serve as the foundational pyridine ring structure. For the purpose of this guide, we will consider the common precursor, 2-picoline (2-methylpyridine) .
-
Acylating Agent: To introduce the propanone side chain, an acylating agent like propionic anhydride or propanoyl chloride is used. Propionic anhydride is frequently used and will readily hydrolyze to propionic acid in the presence of water, especially during aqueous workup steps.
Q2: How can I quickly assess the purity of my crude 1-(6-methylpyridin-2-yl)propan-1-one?
A multi-faceted approach to purity analysis is always recommended:
-
Thin-Layer Chromatography (TLC): This is the fastest and most common initial check. By spotting your crude material against the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the presence of residual starting materials and other byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on volatile impurities. It is particularly effective for detecting residual 2-picoline.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying non-volatile impurities and the main product. A reverse-phase C18 column is often effective for analyzing aromatic ketones.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for structural confirmation and can reveal the presence of impurities if their characteristic peaks are visible and resolved from the product's signals.
Q3: What is the fundamental principle behind separating the product from the starting materials?
The separation strategy hinges on the distinct chemical properties of the product and the impurities.
-
Basicity: The pyridine nitrogen in both the product and the 2-picoline starting material is basic. However, their pKa values may differ slightly, and more importantly, the acidic impurity (propionic acid) can be easily separated by exploiting its acidic nature.
-
Polarity: The ketone functional group on the product makes it more polar than the 2-picoline starting material but allows for separation from the highly polar propionic acid.
-
Physical State: If your product is a solid, recrystallization is a powerful final purification step that relies on solubility differences between the product and impurities in a given solvent system.[5]
Troubleshooting Guide: Common Purification Issues
Problem: My crude product has a strong, sharp, vinegar-like odor.
-
Cause: This odor is characteristic of residual propionic acid, likely formed from the hydrolysis of unreacted propionic anhydride during the reaction workup.[6]
-
Solution: Basic Aqueous Wash. The most direct solution is to perform a liquid-liquid extraction. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild aqueous basic solution, such as 5% sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3). The propionic acid will be deprotonated to form water-soluble sodium propionate, which partitions into the aqueous layer, effectively removing it from your product.
Problem: My 1H NMR spectrum shows persistent peaks corresponding to 2-picoline.
-
Cause: Unreacted 2-picoline remains in your product. Due to its basic nature, it can be challenging to remove with simple solvent evaporation.
-
Solution: Acidic Aqueous Wash. Similar to the base wash, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). The basic nitrogen of the 2-picoline will be protonated to form the water-soluble picolinium hydrochloride salt, which is then extracted into the aqueous phase.[7][8]
-
Critical Note: Your product, 1-(6-methylpyridin-2-yl)propan-1-one, is also basic and can be protonated. To avoid losing your product to the aqueous layer, it is crucial to back-extract the acidic aqueous washes with fresh organic solvent. Afterward, neutralize the combined organic layers by washing with a saturated sodium bicarbonate solution and then brine before drying and concentrating.
-
Problem: TLC analysis shows multiple spots, even after acid-base washes.
-
Cause: This indicates the presence of byproducts with similar acid-base properties to your desired product, or neutral impurities that are not removed by extraction.
-
Solution: Column Chromatography. Flash column chromatography is the method of choice for separating compounds based on differences in their polarity.[9] For 2-acylpyridines, a silica gel stationary phase is typically effective. The mobile phase (eluent) is usually a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The less polar compounds will elute from the column first, followed by compounds of increasing polarity.
Problem: The product "oils out" and fails to crystallize during recrystallization.
-
Cause: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This can be due to several factors:
-
The presence of impurities that depress the melting point.
-
Too rapid cooling of the solution.
-
The boiling point of the solvent being higher than the melting point of the solute.
-
-
Solution: Refine the Recrystallization Protocol.
-
Ensure High Purity: First, ensure that the material is reasonably pure (>95%) using chromatography before attempting recrystallization.
-
Solvent Selection: Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[10] Hexanes/ethyl acetate or ethanol/water are common solvent systems to try.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Data Summary for Separation Strategy
| Compound | Formula | Molar Mass ( g/mol ) | Key Property | Separation Principle |
| 1-(6-Methylpyridin-2-yl)propan-1-one | C9H11NO | 149.19 | Weakly Basic Ketone | Remains in organic phase during controlled acid/base washes. |
| 2-Picoline (6-Methylpyridine) | C6H7N | 93.13 | Basic | Forms a water-soluble salt upon washing with aqueous acid.[7] |
| Propionic Anhydride | C6H10O3 | 130.14 | Electrophilic | Reacts with water to form propionic acid.[6] |
| Propionic Acid | C3H6O2 | 74.08 | Acidic | Forms a water-soluble salt upon washing with aqueous base. |
Detailed Experimental Protocols
Protocol 1: Comprehensive Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material) in a separatory funnel.
-
Acid Wash (Removes Basic Impurities):
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Shake vigorously for 30-60 seconds, periodically venting the funnel.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acid wash one more time.
-
-
Base Wash (Removes Acidic Impurities):
-
Add an equal volume of saturated aqueous NaHCO3 solution to the organic layer in the funnel.
-
Shake, vent, and allow the layers to separate. A slight effervescence (CO2 evolution) may be observed.
-
Drain the lower aqueous layer.
-
Repeat the base wash until no more gas evolves.
-
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution. This helps to remove residual water from the organic layer.
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous MgSO4 or Na2SO4), swirl, and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Flash Column Chromatography
-
Column Packing: Select an appropriately sized column and pack it with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product (post-extraction) in a minimal amount of dichloromethane or the eluent. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel and carefully adding this to the top of the packed column.
-
Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) to elute your more polar product.
-
-
Fraction Pooling and Concentration:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to isolate the highly purified compound.
-
Purification Workflow and Troubleshooting Logic
Caption: General purification workflow for 1-(6-methylpyridin-2-yl)propan-1-one.
Caption: A decision tree for troubleshooting common impurity issues.
References
- CN109503469B - Preparation method of 2-acetylpyridine - Google P
- CN104072359A - Device and method for preparing propionic anhydride through reactive distillation of acetic anhydride and propionic acid - Google P
- Apicule - 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4)
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine - SWGDRUG.org.
- The preparation of crystalline derivatives of aldehydes and ketones - Cre
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE.
- WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
- CN109503469A - A kind of preparation method of 2- acetylpyridine - Google P
- CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google P
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Extraction of pyridine using systems based on water-soluble polymers - ResearchG
- N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine - PubChem - NIH.
- 1-(6-Methylpyridin-2-yl)propan-1-one | 165126-71-6 | QGA12671 - Biosynth.
- Acetic Propionic Anhydride - ResearchG
- HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific.
- US2826537A - Method for purification of ketones - Google P
- Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI.
- Column Chromatography: Principles, Procedure, and Applic
- Safety Data Sheet: Propionic anhydride - Carl ROTH.
- US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- What is a suitable process to eliminate an excess of pyridine from an aqueous solution? - Chemistry Stack Exchange.
- Column Chromatography ketone/silica - Physics Forums.
- Propionic anhydride - Wikipedia.
- US6087507A - Separation of pyridine or pyridine derivatives
- 2-Acetylpyridine - Wikipedia.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org.
- Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MC
- How can I remove the pyridine
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG29ei1GYPU8SXc_JzRd53_M3i_-Ajrn1BxsSReY3dpogWY_BOuAqtzAZ0rbyoo5t42Wbub_m4L5Vh-X4g-s2itg2qOr8ij3eDu8O5cZYX5kR_fEqSVMrPY4qfDQhRMeF9UW7Z5oG7wnywIaBh8NIcyhLQDB9a017r_rISyu4JSwZrAEUmD__5-hx1hEoPApUtWOz4QVQqdXSkTFYlVKHs7pdw1cArB69e38onTHrV18Wtpf3-YOwQY_Eqr7shq3jUMbRtbYsrGBNEazjhm_jx8AZWRUnHYr3U2zsh1GHkIFoVIWBBkXOnNmWv5mHCC337GmbJH2EjHwqMaKwS5fsx5IyJi]([Link]
Sources
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- 4. auroraprosci.com [auroraprosci.com]
- 5. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 6. Propionic anhydride - Wikipedia [en.wikipedia.org]
- 7. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
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- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Catalyst Lifecycle Management in Pyridyl Ketone Synthesis
Topic: Catalyst Deactivation in the Synthesis of 1-(6-Methylpyridin-2-yl)propan-1-one Document ID: TSC-PYR-2024-02 Current Status: ACTIVE
Core Technical Directive
To the Researcher: You are likely synthesizing 1-(6-Methylpyridin-2-yl)propan-1-one as a scaffold for bioactive molecules (similar to Etoricoxib intermediates) or as a ligand precursor.
If you are employing Palladium-Catalyzed Cross-Coupling (specifically Negishi or carbonylative coupling) to install the propionyl chain at the 2-position of 6-methylpyridine, you are almost certainly encountering Catalyst Deactivation via Nitrogen Coordination .
While the 6-methyl group provides steric hindrance (the "ortho effect"), it is often insufficient to fully prevent the pyridine nitrogen from displacing your phosphine ligands, leading to the formation of stable, inactive Pd(II)-pyridine complexes. This guide addresses the specific kinetics of this deactivation and provides self-validating protocols to bypass it.
The Deactivation Mechanism (Root Cause Analysis)
The failure mode in this synthesis is rarely the oxidative addition; it is the competition between your ligand and the substrate's nitrogen atom.
The "N-Poisoning" Trap
In a standard catalytic cycle (e.g., Negishi coupling of 2-bromo-6-methylpyridine with propylzinc bromide), the pyridine nitrogen acts as a Lewis base.
-
Intended Path: Pd(0)
Oxidative Addition Transmetallation Reductive Elimination.[1] -
Failure Path: After oxidative addition, the electrophilic Pd(II) center is exposed. The pyridine nitrogen of a second substrate molecule (or the product) coordinates to the Pd(II), forming a stable [Pd(Ar)(L)(Pyridine)]+ species. This species is too sterically crowded to undergo transmetallation with the organozinc reagent, effectively "parking" the catalyst in a dead state.
Visualization: The Catalytic vs. Parasitic Cycle
The following diagram maps the kinetic competition occurring in your flask.
Caption: Figure 1. The kinetic bifurcation point occurs post-oxidative addition. Standard phosphines (PPh3) are easily displaced by the pyridine substrate, leading to the red "Parasitic Pathway."
Troubleshooting Guide (Q&A)
Issue 1: Reaction Stalls at ~30-40% Conversion
User Question: "I am using Pd(PPh3)4 with propylzinc bromide. The reaction starts yellow, turns orange, and then stalls after 1 hour. Adding more catalyst doesn't help. Why?"
Technical Diagnosis: You are experiencing Autocatalytic Product Inhibition . As the product (1-(6-Methylpyridin-2-yl)propan-1-one) accumulates, it acts as a bidentate ligand. The ketone oxygen and the pyridine nitrogen can form a chelate ring with the Palladium, which is far more stable than the monodentate substrate binding.
Corrective Action:
-
Switch Ligands: Abandon Pd(PPh3)4. Triphenylphosphine is too labile.
-
Adopt Buchwald Precatalysts: Switch to XPhos Pd G2 or SPhos Pd G2 .
-
Why: These bulky biaryl phosphine ligands creates a "roof" over the Pd center, physically blocking the pyridine nitrogen from coordinating while still allowing the smaller propylzinc reagent to access the metal for transmetallation [1].
-
-
Increase Temperature: If using XPhos, increase reaction temperature to 60°C. The N-Pd bond is labile at higher temperatures, whereas the C-P bond of the ligand remains stable.
Issue 2: Formation of "Palladium Black" Precipitate
User Question: "My reaction mixture turns black and precipitates metal within 20 minutes. Yield is <10%."
Technical Diagnosis: This indicates Ligand Stripping followed by metal aggregation. The 6-methylpyridine substrate is displacing your ligands entirely, leaving "naked" Pd(0) atoms which rapidly aggregate into catalytically inactive nanoparticles (Pd black).
Corrective Action:
-
Solvent Deoxygenation: Ensure THF is rigorously degassed. Oxygen accelerates ligand oxidation, accelerating stripping.
-
The "Slow Addition" Protocol: Do NOT add the catalyst to the full mixture of substrate.
-
Protocol: Dissolve the catalyst and the propylzinc reagent in the flask first. Add the 2-bromo-6-methylpyridine slowly (via syringe pump) over 1 hour. This keeps the concentration of the "poison" (pyridine) low relative to the catalyst [2].
-
Optimized Experimental Protocol
Objective: Synthesis of 1-(6-Methylpyridin-2-yl)propan-1-one via Negishi Coupling. Target Scale: 5.0 mmol.
Materials Table
| Reagent | Equiv. | Amount | Role |
| 2-Bromo-6-methylpyridine | 1.0 | 860 mg | Substrate (Electrophile) |
| Propylzinc Bromide (0.5M in THF) | 1.3 | 13.0 mL | Nucleophile |
| Pd(OAc)2 | 0.02 | 22 mg | Catalyst Precursor |
| SPhos (Ligand) | 0.04 | 82 mg | Bulky Ligand (Prevents Poisoning) |
| THF (Anhydrous) | - | 10 mL | Solvent |
Step-by-Step Methodology
Phase 1: Catalyst Activation (The "Pre-Stir")
-
In a flame-dried Schlenk flask under Argon, charge Pd(OAc)2 and SPhos.
-
Add 2 mL of anhydrous THF.
-
Stir at Room Temperature (RT) for 5 minutes. The solution should turn from orange to a bright yellow (formation of active Pd(0)-L species). Note: Pre-forming the catalyst is crucial to ensure the ligand is tightly bound before the pyridine is introduced.
Phase 2: The Reaction 4. Add the 2-Bromo-6-methylpyridine to the catalyst solution. 5. Cool the mixture to 0°C (Ice bath). Lower temperature during addition prevents immediate exotherms that degrade the zinc reagent. 6. Add the Propylzinc Bromide solution dropwise over 10 minutes. 7. Remove ice bath and allow to warm to RT. 8. Critical Step: Heat the reaction to 50°C .
- Reasoning: While Negishi couplings often work at RT, the 6-methyl group adds steric bulk that slows transmetallation. Heat is required to overcome the activation energy barrier and to destabilize any resting N-bound Pd complexes [3].
Phase 3: Quench & Workup 9. Monitor via TLC/LCMS. Reaction typically completes in 2-4 hours. 10. Quench by careful addition of sat. NH4Cl solution. Caution: Gas evolution. 11. Extract with EtOAc, wash with brine, dry over MgSO4. 12. Purification Note: The product is a pyridine base. Pre-treat your silica gel column with 1% Triethylamine in Hexanes to prevent streaking/adsorption of the product on acidic silica sites.
Decision Logic for Protocol Selection
Use this flow to determine if you need to alter your approach based on your specific lab constraints.
Caption: Figure 2. Decision tree for ligand availability. Standard phosphines (PPh3) are not recommended for 2-substituted pyridines due to high deactivation rates.
References
-
Milne, J. E., & Buchwald, S. L. (2004).[2] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[3] Journal of the American Chemical Society, 126(40), 13028–13029.
-
Negishi, E., et al. (2002). "Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy." Organic Syntheses, 78, 51.
-
Lutz, M. R., et al. (2017). "High-Throughput Experimentation for the Synthesis of 2-Substituted Pyridines." Organic Process Research & Development, 21(10), 1531–1536.
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Chapter 18: Cross Coupling).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-bromo-6-methylpyridine and organozinc reagents before handling.
Sources
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-(6-Methylpyridin-2-yl)propan-1-one and Its Structural Isomers
In the landscape of pharmaceutical and specialty chemical synthesis, pyridinyl ketones serve as pivotal building blocks. Their reactivity profile dictates the efficiency of synthetic routes and the formation of desired products. This guide provides an in-depth comparative analysis of the reactivity of 1-(6-Methylpyridin-2-yl)propan-1-one and its key structural isomers. By elucidating the subtle yet significant differences in their chemical behavior, we aim to equip researchers, scientists, and drug development professionals with the insights necessary for informed substrate selection and reaction optimization.
This document moves beyond a simple cataloging of properties, offering a mechanistic exploration of how isomeric variations influence susceptibility to nucleophilic attack. We will delve into the interplay of electronic and steric effects, supported by a model experimental protocol, to provide a practical framework for predicting and understanding the reactivity of these valuable compounds.
Introduction to the Isomers: A Structural Overview
The reactivity of a pyridinyl ketone is intricately linked to the substitution pattern on both the pyridine ring and the acyl side chain. For this comparative guide, we will focus on the title compound and two of its pertinent isomers:
-
1-(6-Methylpyridin-2-yl)propan-1-one (Compound A): The primary subject of our investigation, featuring a propanoyl group at the 2-position of the 6-methylpyridine ring.
-
1-(6-Methylpyridin-3-yl)propan-1-one (Compound B): A positional isomer with the propanoyl group at the 3-position. This seemingly minor shift has profound implications for the electronic environment of the carbonyl group.
-
2-Methyl-1-(pyridin-2-yl)propan-1-one (Compound C): An isomer where the methyl group resides on the α-carbon of the propanone side chain, introducing steric considerations adjacent to the reaction center.
The subtle architectural differences among these isomers, particularly the positioning of the electron-donating methyl group and the electron-withdrawing pyridine nitrogen relative to the carbonyl group, are expected to manifest as distinct reactivity profiles.
Theoretical Framework: Electronic and Steric Influences on Reactivity
The reactivity of the carbonyl group in these isomers is primarily governed by two fundamental factors: the electrophilicity of the carbonyl carbon and the steric accessibility for an incoming nucleophile.
Electronic Effects: The pyridine ring is an electron-withdrawing heterocycle due to the electronegativity of the nitrogen atom. This effect is most pronounced at the ortho (2 and 6) and para (4) positions. The methyl group, conversely, is an electron-donating group through an inductive effect.
-
In Compound A , the propanoyl group is at the 2-position, directly adjacent to the nitrogen atom. The electron-withdrawing nature of the pyridine nitrogen is expected to enhance the electrophilicity of the carbonyl carbon. However, the methyl group at the 6-position exerts an electron-donating effect, which may partially counteract this.
-
In Compound B , the propanoyl group is at the 3-position (meta to the nitrogen). At this position, the electron-withdrawing influence of the nitrogen is less pronounced compared to the 2-position.
-
In Compound C , the pyridine ring is unsubstituted at the 6-position, leading to a more pronounced electron-withdrawing effect on the 2-position carbonyl compared to Compound A.
Steric Hindrance: The spatial arrangement of atoms around the carbonyl group can significantly impede the approach of a nucleophile.[1][2]
-
Compound A experiences steric hindrance from the methyl group at the 6-position of the pyridine ring.
-
Compound B is less sterically hindered around the carbonyl group from the pyridine ring side compared to Compound A.
-
Compound C presents a different steric challenge, with a methyl group on the α-carbon of the propanone chain, directly shielding the carbonyl carbon.
Model Reaction: A Head-to-Head Comparison via Sodium Borohydride Reduction
To empirically assess the reactivity of these isomers, a sodium borohydride (NaBH₄) reduction of the ketone to the corresponding alcohol is proposed as a model reaction. This reaction is a classic example of nucleophilic addition to a carbonyl group and is highly sensitive to both electronic and steric effects.[3] The progress of the reaction can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Sodium Borohydride Reduction
This protocol outlines a standardized procedure to ensure a fair comparison of the reactivity of the three isomers.
Materials:
-
1-(6-Methylpyridin-2-yl)propan-1-one (Compound A)
-
1-(6-Methylpyridin-3-yl)propan-1-one (Compound B)
-
2-Methyl-1-(pyridin-2-yl)propan-1-one (Compound C)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent system (e.g., 30% Ethyl Acetate in Hexanes)
-
UV lamp (254 nm)
Procedure:
-
Reaction Setup: In three separate round-bottom flasks, dissolve 1 mmol of each isomer (Compound A, B, and C) in 10 mL of methanol.
-
Initiation of Reaction: Cool each flask to 0 °C in an ice bath. To each flask, add 1.1 mmol of sodium borohydride in one portion with stirring.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using TLC. Spot the reaction mixture against the starting material on a TLC plate and elute with the developing solvent system. Visualize the spots under a UV lamp.
-
Reaction Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
Analysis: Analyze the crude product by ¹H NMR to confirm the conversion and assess the purity. The time taken for the complete consumption of the starting material will be used as a measure of the relative reactivity.
Visualizing the Workflow
Caption: Experimental Workflow for NaBH₄ Reduction
Predicted Reactivity and Data Analysis
Based on the interplay of electronic and steric factors, we can predict the relative rates of reduction for the three isomers.
| Compound | Key Structural Features | Predicted Relative Reactivity | Rationale |
| A: 1-(6-Methylpyridin-2-yl)propan-1-one | Propanoyl at C2, Methyl at C6 | Moderate | The electron-withdrawing pyridine N at C2 increases carbonyl electrophilicity, but this is somewhat offset by the electron-donating methyl group at C6 and steric hindrance from the same group. |
| B: 1-(6-Methylpyridin-3-yl)propan-1-one | Propanoyl at C3, Methyl at C6 | Highest | The carbonyl group is at the meta position (C3), experiencing a less pronounced electron-withdrawing effect from the nitrogen. However, it is also less sterically hindered than Compound A. The overall reactivity will be a balance of these factors, but the reduced steric hindrance is expected to dominate, leading to a faster reaction. |
| C: 2-Methyl-1-(pyridin-2-yl)propan-1-one | Propanoyl at C2, Methyl on α-carbon | Lowest | The carbonyl at C2 experiences a strong electron-withdrawing effect from the pyridine nitrogen, which should increase reactivity. However, the α-methyl group introduces significant steric hindrance directly adjacent to the carbonyl carbon, which is expected to be the dominant factor, slowing the reaction rate considerably. |
The experimental results, in terms of reaction times, are expected to align with these predictions. A shorter reaction time indicates higher reactivity.
Mechanistic Insights and Discussion
The nucleophilic addition of a hydride from sodium borohydride to a ketone is the rate-determining step.[3] The transition state for this step is sensitive to both the electrophilicity of the carbonyl carbon and the steric environment.
Caption: General Mechanism of Ketone Reduction
The predicted higher reactivity of Compound B can be attributed to the more favorable steric environment around the carbonyl group, allowing for an easier approach of the borohydride nucleophile. While the carbonyl carbon in Compound B is less electrophilic than in Compounds A and C, the steric accessibility appears to be the dominant factor in this case.
The lower reactivity of Compound A compared to B is likely due to the steric hindrance imposed by the 6-methyl group, which is in closer proximity to the reaction center.
The significantly reduced reactivity of Compound C is a clear illustration of the powerful effect of steric hindrance directly adjacent to the carbonyl group. The α-methyl group effectively shields the carbonyl carbon, making the formation of the tetrahedral intermediate more energetically demanding.
Conclusion: A Guide for Synthetic Strategy
This comparative analysis demonstrates that even subtle changes in isomeric structure can lead to significant differences in chemical reactivity. For researchers and process chemists, a thorough understanding of these structure-reactivity relationships is paramount for designing efficient and selective synthetic transformations.
-
For reactions where rapid conversion is desired and steric hindrance is a known issue with other substrates, 1-(6-Methylpyridin-3-yl)propan-1-one (Compound B) would be the isomer of choice.
-
1-(6-Methylpyridin-2-yl)propan-1-one (Compound A) offers a balance of reactivity and is a valuable substrate, though its reactivity may be tempered by the ortho-substituent.
-
The sterically hindered nature of 2-Methyl-1-(pyridin-2-yl)propan-1-one (Compound C) makes it a less reactive substrate for simple nucleophilic additions, but this property could be exploited in reactions where selectivity is required in the presence of other, more reactive carbonyl groups.
By leveraging the principles outlined in this guide, scientists can make more informed decisions in their synthetic endeavors, leading to improved yields, reduced reaction times, and greater overall efficiency.
References
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. (2022-09-09). Available from: [Link].
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Chemical Science (RSC Publishing). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (2020-08-10). Available from: [Link].
-
National Institutes of Health. 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. Available from: [Link].
-
PubChem - NIH. N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Available from: [Link].
- Google Patents. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. (2017-02-28). Available from: [Link].
-
SIELC Technologies. 2-Methyl-1-(2-pyridyl)propan-1-one. (2018-05-16). Available from: [Link].
-
apicule. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers. Available from: [Link].
-
Sanika Chemicals. 1-(6-Methyl pyridine-3-yl)-2-[4-(methyl Sulfonyl) phenyl] Ethanone. Available from: [Link].
-
PubMed. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Available from: [Link].
-
ACS Publications. Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones. Available from: [Link].
-
Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. (2022-06-21). Available from: [Link].
- Google Patents. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
ResearchGate. Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. (2025-08-07). Available from: [Link].
-
PMC - NIH. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020-11-20). Available from: [Link].
-
Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025-01-19). Available from: [Link].
-
Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Available from: [Link].
-
Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. (2023-01-29). Available from: [Link].
-
ARTICLE. Available from: [Link].
-
ResearchGate. A Facile Route to Sterically Hindered and Non-Hindered 4′Aryl.2,2′:6′,2′′-terpyridines. (2025-08-07). Available from: [Link].
-
YouTube. 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. (2021-03-30). Available from: [Link].
-
PMC - NIH. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available from: [Link].
-
ResearchGate. Keto–enol tautomerism modulates the photoluminescent sensing of ketones by terpyridine derivatives. Available from: [Link].
-
YouTube. Keto Enol Tautomerism - Acidic & Basic Conditions. (2016-12-27). Available from: [Link].
-
Wikipedia. Pyridine. Available from: [Link].
-
YouTube. Nucleophilic Additions to Ketones and Aldehydes. (2024-03-01). Available from: [Link].
-
PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Available from: [Link].
Sources
- 1. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic comparison of "1-(6-Methylpyridin-2-yl)propan-1-one" and its precursors
Topic: Spectroscopic Comparison of "1-(6-Methylpyridin-2-yl)propan-1-one" and its Precursors Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth spectroscopic analysis of 1-(6-Methylpyridin-2-yl)propan-1-one (CAS: 165126-71-6), a critical building block in the synthesis of tridentate ligands and pharmaceutical intermediates. We compare this target molecule against its primary synthetic precursors: 6-Methylpicolinonitrile (Nitrile route) and Ethyl 6-methylpicolinate (Ester route).
The distinction between the product and its precursors relies heavily on the carbonyl environment and the alkyl side-chain signatures . This guide details the specific NMR, IR, and MS shifts required to validate successful synthesis and purity.
Synthetic Context & Precursor Selection
To understand the spectroscopic differences, one must first understand the structural transformation. The synthesis typically involves the nucleophilic attack of an ethylmetallic reagent (Grignard) upon a pyridine derivative.
-
Target Molecule: 1-(6-Methylpyridin-2-yl)propan-1-one (also known as 2-Propionyl-6-methylpyridine).
-
Primary Precursor (Route A): 6-Methylpicolinonitrile (Cyanide substitution).
-
Secondary Precursor (Route B): Ethyl 6-methylpicolinate (Ester substitution).
Why this matters: The reaction progress is best monitored by tracking the disappearance of the precursor's functional group (CN or Ester C=O) and the appearance of the Ketone C=O.
Synthesis Pathway Diagram
Caption: Synthesis of 1-(6-Methylpyridin-2-yl)propan-1-one showing the preferred Nitrile route (Green) vs. Ester route (Red).
Spectroscopic Deep Dive
A. Infrared Spectroscopy (FT-IR)
IR is the most rapid method for monitoring this reaction. The shift in the functional group region (2200–1700 cm⁻¹) is diagnostic.
| Compound | Functional Group | Frequency (cm⁻¹) | Signal Description |
| 6-Methylpicolinonitrile | Nitrile (C≡N) | ~2230 | Sharp, medium intensity. Disappears upon conversion. |
| Ethyl 6-methylpicolinate | Ester (C=O) | ~1730–1750 | Strong stretch. Higher frequency than the product ketone. |
| Target Product | Ketone (C=O) | 1690–1700 | Strong stretch. Lower frequency due to conjugation with pyridine ring. |
| Common Feature | Pyridine Ring (C=N) | 1580–1595 | Medium/Strong. Present in all three species. |
Expert Insight: If you see a peak remaining at 2230 cm⁻¹, your Grignard addition is incomplete. If you see a broad band >3300 cm⁻¹, you likely formed the tertiary alcohol (over-addition) or have wet solvents.
B. Nuclear Magnetic Resonance (¹H-NMR)
NMR provides the definitive structural proof. The key differentiator is the ethyl group environment .
1. The Ethyl Group Signature:
-
Precursor (Nitrile): No ethyl group.
-
Precursor (Ester): Ethoxy group (-O-CH₂-CH₃). The CH₂ is attached to Oxygen.
-
Shift: Quartet at ~4.4 ppm .
-
-
Target (Ketone): Propionyl group (-C(=O)-CH₂-CH₃). The CH₂ is attached to Carbonyl.
-
Shift: Quartet at ~3.1–3.2 ppm .
-
2. The Pyridine Ring Protons: The introduction of the electron-withdrawing carbonyl group at position 2 deshields the adjacent ring proton (H3) compared to the nitrile precursor.
| Proton Position | Precursor (Nitrile) δ (ppm) | Target (Ketone) δ (ppm) | Multiplicity |
| Ring Methyl (-CH₃) | 2.60 | 2.62 | Singlet (3H) |
| Side Chain (-CH₂-) | Absent | 3.15 | Quartet (2H) |
| Side Chain (-CH₃) | Absent | 1.21 | Triplet (3H) |
| Ring H-3 | ~7.5 | ~7.9 | Doublet (1H) |
| Ring H-4 | ~7.7 | ~7.7 | Triplet (1H) |
| Ring H-5 | ~7.3 | ~7.3 | Doublet (1H) |
Note: Shifts are referenced to CDCl₃. Values are characteristic for 2,6-disubstituted pyridines.
C. Mass Spectrometry (MS)
-
Target Molecular Weight: 149.19 g/mol .
-
Ionization (ESI+): [M+H]⁺ = 150.2 m/z .
-
Fragmentation Pattern:
-
Loss of Ethyl group (M - 29): Peak at 120 m/z (Acetyl-pyridine fragment).
-
Loss of Propionyl group (M - 57): Peak at 92 m/z (Methylpyridine ring).
-
Experimental Protocols
Protocol: Synthesis via Nitrile Route
This protocol minimizes over-addition side products common with ester precursors.
Materials:
-
6-Methylpicolinonitrile (1.0 eq)
-
Ethylmagnesium bromide (1.1 eq, 3.0 M in Et₂O)
-
Anhydrous Toluene/THF (Solvent)
-
H₂SO₄ (10% aq) for hydrolysis
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck flask under Nitrogen. Add 6-Methylpicolinonitrile dissolved in anhydrous toluene.
-
Addition: Cool to 0°C. Add EtMgBr dropwise. Caution: Exothermic.
-
Reaction: Warm to RT and reflux for 2-3 hours.
-
Checkpoint: The solution will turn from clear to a cloudy/yellow imine salt suspension.
-
-
Hydrolysis (Critical): The intermediate is an imine magnesium salt. It must be hydrolyzed to release the ketone.
-
Cool to 0°C. Slowly add 10% H₂SO₄. Stir vigorously for 1 hour.
-
-
Workup: Extract with Ethyl Acetate. Wash with NaHCO₃ (to neutralize acid) and Brine. Dry over MgSO₄.
-
Purification: Distillation (bp ~110°C at 10 mmHg) or Silica Column (Hexane:EtOAc 9:1).
Purity Assessment Decision Tree
Caption: Rapid spectroscopic decision tree for assessing crude product purity.
Performance Comparison
| Feature | Precursor: 6-Methylpicolinonitrile | Target: 1-(6-Methylpyridin-2-yl)propan-1-one |
| Solubility | High in organic solvents; moderate in water. | High in organic solvents; low in water. |
| Stability | Highly stable. | Stable, but prone to oxidation (N-oxide) if stored improperly. |
| Reactivity | Electrophile (susceptible to nucleophilic attack). | Ligand: Tridentate capability (N, O donor). Electrophile: Can form hydrazones/imines. |
| UV-Vis Cutoff | ~260 nm | ~280 nm (n-π* transition of ketone). |
References
-
Biosynth. (2024). 1-(6-Methylpyridin-2-yl)propan-1-one Product Data (CAS 165126-71-6). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 6-Methylpicolinonitrile. Retrieved from
-
Organic Syntheses. (1970). General Grignard Reaction Protocols for Acyl Pyridines. Retrieved from
-
ChemicalBook. (2024). NMR Spectral Data for Pyridine Derivatives. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
